molecular formula C13H13ClN4O3S B5782426 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide

Cat. No.: B5782426
M. Wt: 340.79 g/mol
InChI Key: RCGADAINGJKKPA-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.

Synthetic Route:

    Formation of Thiosemicarbazone:

    Introduction of tert-Butyl Group:

Chemical Reactions Analysis

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of new molecules with diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-13(2,3)11-16-17-12(22-11)15-10(19)8-6-7(18(20)21)4-5-9(8)14/h4-6H,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGADAINGJKKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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